molecular formula C30H30ClNO4S B590521 Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate CAS No. 1187586-82-8

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate

Cat. No.: B590521
CAS No.: 1187586-82-8
M. Wt: 536.083
InChI Key: ILQCEXXVURWSMU-BVWTYKKHSA-N
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Description

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is a derivative of Montelukast, a medication commonly used to manage asthma and allergies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbenoid reagent.

    Thioether formation:

    Mesylation: The final step involves the mesylation of the compound, where a mesyl group is introduced using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with cellular receptors.

    Medicine: Investigating its potential as a therapeutic agent, possibly with improved efficacy or reduced side effects compared to Montelukast.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is likely similar to that of Montelukast, which involves blocking leukotriene receptors. This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation and bronchoconstriction. The modifications in the compound may enhance its binding affinity or alter its pharmacokinetic properties, leading to different therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Montelukast: The parent compound, used primarily for asthma and allergy management.

    Zafirlukast: Another leukotriene receptor antagonist with similar uses.

    Pranlukast: A leukotriene receptor antagonist used in some countries for asthma treatment.

Uniqueness

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate stands out due to its unique structural modifications, which may confer distinct chemical and biological properties. These modifications could potentially lead to improved therapeutic profiles or novel applications not seen with the parent compound or other similar compounds.

Properties

IUPAC Name

2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO.CH4O3S/c1-29(2,32)27-12-4-3-10-23(27)11-6-9-21-7-5-8-22(19-21)13-17-26-18-15-24-14-16-25(30)20-28(24)31-26;1-5(2,3)4/h3-10,12-20,32H,11H2,1-2H3;1H3,(H,2,3,4)/b9-6+,17-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQCEXXVURWSMU-BVWTYKKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CC=CC2=CC(=CC=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1C/C=C/C2=CC(=CC=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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